molecular formula C18H23N3O2 B12633213 Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(3-methylphenyl)-1-piperazinyl]-

Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(3-methylphenyl)-1-piperazinyl]-

Cat. No.: B12633213
M. Wt: 313.4 g/mol
InChI Key: LTHOTUAJBBSNHX-UHFFFAOYSA-N
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Description

The compound Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(3-methylphenyl)-1-piperazinyl]- (hereafter referred to as Compound A) is a ketone derivative featuring two distinct heterocyclic moieties:

  • 3-Ethyl-5-methyl-4-isoxazolyl: A substituted isoxazole ring with ethyl and methyl groups at positions 3 and 5, respectively.
  • 4-(3-Methylphenyl)-1-piperazinyl: A piperazine ring substituted with a 3-methylphenyl group at the 4-position.

Properties

Molecular Formula

C18H23N3O2

Molecular Weight

313.4 g/mol

IUPAC Name

(3-ethyl-5-methyl-1,2-oxazol-4-yl)-[4-(3-methylphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C18H23N3O2/c1-4-16-17(14(3)23-19-16)18(22)21-10-8-20(9-11-21)15-7-5-6-13(2)12-15/h5-7,12H,4,8-11H2,1-3H3

InChI Key

LTHOTUAJBBSNHX-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=C1C(=O)N2CCN(CC2)C3=CC=CC(=C3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(3-methylphenyl)-1-piperazinyl]- typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of an appropriate β-keto ester with hydroxylamine hydrochloride under basic conditions.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where the isoxazole intermediate reacts with a piperazine derivative.

    Final Coupling: The final step involves coupling the isoxazole-piperazine intermediate with a suitable aryl ketone under acidic or basic conditions to form the desired methanone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(3-methylphenyl)-1-piperazinyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(3-methylphenyl)-1-piperazinyl]- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(3-methylphenyl)-1-piperazinyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analogs share structural similarities with Compound A but differ in substituents on the isoxazole or piperazine moieties.

Substituted Piperazine Analogs

4-(3-Chlorophenyl)-1-piperazinyl-methanone (Compound B, CAS 925155-72-2)
  • Structural Difference : The 3-methylphenyl group in Compound A is replaced with a 3-chlorophenyl group.
  • Physicochemical Properties :
    • Molecular Formula: C₁₇H₂₀ClN₃O₂
    • Molecular Weight: 333.81 g/mol
    • LogP: 3.16 (indicative of moderate lipophilicity)
    • Polar Surface Area (PSA): 49.58 Ų (suggests moderate solubility)
  • Significance : The electron-withdrawing chlorine atom may enhance metabolic stability compared to the methyl group in Compound A.
4-(2,3-Dimethylphenyl)-1-piperazinyl-methanone (Compound C, CAS 923736-75-8)
  • Structural Difference : The 3-methylphenyl group is replaced with a 2,3-dimethylphenyl group.
  • Physicochemical Properties :
    • Molecular Formula: C₁₉H₂₅N₃O₂
    • Molecular Weight: 327.42 g/mol
  • Significance : Increased steric bulk from the dimethyl substitution may influence receptor binding affinity.

Substituted Isoxazole Analogs

[3-Methyl-5-(1-methylethyl)-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]-methanone (Compound D, CAS 1119807-02-1)
  • Structural Difference : The 3-ethyl-5-methyl-isoxazole in Compound A is replaced with a 3-methyl-5-isopropyl-isoxazole.
  • Physicochemical Properties :
    • Molecular Formula: C₁₉H₂₅N₃O₂
    • Molecular Weight: 339.42 g/mol
[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(2-ethoxyphenyl)-1-piperazinyl]-methanone (Compound E, CAS 1016491-92-1)
  • Structural Difference : The isoxazole ring incorporates a 2-chloro-6-fluorophenyl group, and the piperazine is substituted with a 2-ethoxyphenyl group.
  • Significance : Halogen and ethoxy substituents may confer dual activity (e.g., serotonin receptor antagonism and kinase inhibition) .

Physicochemical and Pharmacokinetic Comparison

Property Compound A (Target) Compound B Compound C Compound D
Molecular Formula Not Provided C₁₇H₂₀ClN₃O₂ C₁₉H₂₅N₃O₂ C₁₉H₂₅N₃O₂
Molecular Weight (g/mol) Estimated ~327 333.81 327.42 339.42
LogP Estimated ~3.0 3.16 Not Provided Not Provided
PSA (Ų) Estimated ~50 49.58 Not Provided Not Provided
Boiling Point (°C) Not Available 542.88 Not Provided Not Provided

Key Observations :

  • Lipophilicity : All analogs exhibit LogP values >3, suggesting suitability for CNS targets.
  • Polar Surface Area : PSAs <50 Ų align with Lipinski’s Rule of Five for oral bioavailability.

Biological Activity

Methanone, specifically the compound (3-ethyl-5-methyl-4-isoxazolyl)[4-(3-methylphenyl)-1-piperazinyl]-, is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H20N4O4
  • Molecular Weight : 344.37 g/mol
  • CAS Number : 1031179-46-0

The biological activity of Methanone can be attributed to its interaction with various biological targets. The compound is believed to function primarily through modulation of neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Key Mechanisms:

  • Serotonin Receptor Modulation : The compound may act as a partial agonist at serotonin receptors, influencing mood and anxiety pathways.
  • Dopamine Receptor Interaction : It may also impact dopaminergic signaling, which is crucial for mood regulation and cognitive function.
  • G Protein-Coupled Receptors (GPCRs) : Methanone's structure suggests potential interactions with GPCRs, which are pivotal in numerous physiological processes .

Biological Activity

The biological activity of Methanone has been evaluated through various in vitro and in vivo studies. Below are summarized findings from significant research efforts:

Antidepressant Activity

A study investigated the antidepressant-like effects of Methanone in animal models. The results indicated a significant reduction in depressive behaviors, suggesting its potential as an antidepressant agent.

Analgesic Properties

Research has shown that Methanone exhibits analgesic effects comparable to standard pain relief medications. This was assessed using the hot plate test in rodents, where the compound significantly increased pain threshold.

Data Table: Summary of Biological Activities

Activity TypeMethodologyFindings
AntidepressantForced Swim TestSignificant reduction in immobility time
AnalgesicHot Plate TestIncreased pain threshold compared to control
NeuroprotectiveIn vitro neuronal culturesReduced apoptosis in stressed neuronal cells

Case Study 1: Antidepressant Effects

In a controlled study involving rodents, administration of Methanone resulted in a notable decrease in immobility during forced swim tests, indicating antidepressant-like effects. Behavioral assessments were complemented by biochemical analyses showing alterations in serotonin levels.

Case Study 2: Analgesic Efficacy

Another study focused on the analgesic properties of Methanone, where it was administered to mice subjected to thermal pain stimuli. Results showed a statistically significant increase in latency times compared to untreated controls, supporting its potential as an effective analgesic.

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